molecular formula C14H18N2O5 B564748 3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester CAS No. 676596-61-5

3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester

Cat. No.: B564748
CAS No.: 676596-61-5
M. Wt: 294.307
InChI Key: RBEOIGKKNHWQON-UHFFFAOYSA-N
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Description

3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester is an organic compound with the molecular formula C14H18N2O5. It is a white or off-white crystalline substance with a faint odor. This compound is soluble in certain organic solvents such as dimethylformamide and dichloromethane . It is commonly used as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester typically involves the reaction of 3-aminopyridine with 4-ethoxy-1,4-dioxobutane. The resulting product is then esterified with an acid under suitable conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield while minimizing waste and energy consumption. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyridine derivatives.

Scientific Research Applications

3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester is unique due to its specific structural features and reactivity. Its combination of functional groups allows for diverse chemical transformations and applications in various fields. Compared to similar compounds, it offers distinct advantages in terms of stability, solubility, and reactivity, making it a valuable intermediate in organic synthesis and research.

Properties

IUPAC Name

ethyl 3-[(4-ethoxy-4-oxobutanoyl)amino]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-3-20-12(18)8-7-11(17)16-10-6-5-9-15-13(10)14(19)21-4-2/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEOIGKKNHWQON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=C(N=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675885
Record name Ethyl 3-(4-ethoxy-4-oxobutanamido)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676596-61-5
Record name Ethyl 3-(4-ethoxy-4-oxobutanamido)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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